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Compound of Interest

Compound Name: 1-Amino-3-phenylpropan-2-ol

Cat. No.: B1275374 Get Quote

Introduction

1-Amino-3-phenylpropan-2-ol and its analogs are important chiral building blocks in organic

synthesis, particularly in the development of pharmaceuticals. A thorough understanding of

their structural and spectroscopic properties is crucial for researchers in drug discovery and

development. This technical guide provides a detailed overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a representative

compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a closely related structural

isomer. The guide includes tabulated spectroscopic data, detailed experimental protocols for

acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data
Due to the limited availability of a complete, published dataset for 1-Amino-3-phenylpropan-2-
ol, this guide presents the spectroscopic data for the closely related and well-characterized

compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol). The structural similarity

makes its spectroscopic data highly representative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data[1]

Solvent: CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.18 - 7.29 m 5H Aromatic (C₆H₅)

3.61 dd 1H CH₂-OH

3.38 dd 1H CH₂-OH

3.10 m 1H CH-NH₂

2.78 dd 1H C₆H₅-CH₂

2.50 dd 1H C₆H₅-CH₂

~1.5 (broad) s 3H NH₂, OH

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

138.8 Aromatic (Quaternary C)

129.3 Aromatic (CH)

128.5 Aromatic (CH)

126.3 Aromatic (CH)

66.5 CH₂-OH

54.7 CH-NH₂

40.5 C₆H₅-CH₂

Infrared (IR) Spectroscopy[2]
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Wavenumber (cm⁻¹) Intensity Assignment

3360 - 3290 Strong, Broad O-H, N-H stretching

3080 - 3030 Medium Aromatic C-H stretching

2920 - 2850 Medium Aliphatic C-H stretching

1600, 1495, 1450 Medium to Weak Aromatic C=C bending

1050 Strong C-O stretching

740, 700 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)[3]
Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

151 ~1 [M]⁺ (Molecular Ion)

120 ~15 [M - CH₂OH]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

65 ~15 [C₅H₅]⁺

30 ~50 [CH₂NH₂]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters may vary and should be optimized for the specific sample and

equipment.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of 1-amino-3-phenylpropan-2-ol.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is

sufficient for the instrument's detector (typically 4-5 cm).

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a

relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H

NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to

simplify the spectrum.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:
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Acquire the IR spectrum of the sample. The spectrum is typically collected over a range of

4000 to 400 cm⁻¹.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization)
Sample Preparation:

For analysis by a direct insertion probe, a small amount of the solid sample is placed in a

capillary tube.

For GC-MS analysis, the sample is first dissolved in a volatile organic solvent (e.g.,

methanol, dichloromethane).

Data Acquisition:

The sample is introduced into the high-vacuum source of the mass spectrometer.

In the case of a direct insertion probe, the sample is heated to induce vaporization. In GC-

MS, the sample is vaporized in the heated injection port and separated by the gas

chromatograph before entering the mass spectrometer.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated by a mass analyzer

(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of an organic compound like 1-Amino-3-phenylpropan-2-ol.
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Caption: Workflow for the spectroscopic analysis of 1-Amino-3-phenylpropan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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